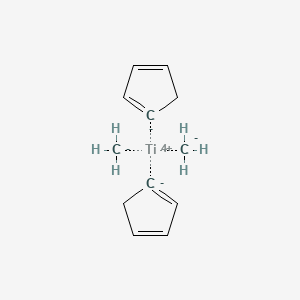
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is a complex organometallic compound that features a titanium ion coordinated with cyclopenta-1,3-diene and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted organometallic complexes.
Applications De Recherche Scientifique
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of carbanide;cyclopenta-1,3-diene;titanium(4+) involves its interaction with molecular targets through coordination chemistry. The titanium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanocene dichloride: Another titanium-based organometallic compound with similar catalytic properties.
Cyclopentadienyl titanium trichloride: Shares the cyclopentadienyl ligand but differs in its oxidation state and reactivity.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific ligand combination and oxidation state, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C12H16Ti |
|---|---|
Poids moléculaire |
208.12 g/mol |
Nom IUPAC |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
Clé InChI |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
SMILES canonique |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















